molecular formula C12H8ClN3 B8167904 4-(5-Amino-pyridin-3-yl)-2-chloro-benzonitrile

4-(5-Amino-pyridin-3-yl)-2-chloro-benzonitrile

Cat. No.: B8167904
M. Wt: 229.66 g/mol
InChI Key: XRJQECLVGBOXMP-UHFFFAOYSA-N
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Description

4-(5-Amino-pyridin-3-yl)-2-chloro-benzonitrile is an organic compound that features a pyridine ring substituted with an amino group at the 5-position and a benzonitrile moiety with a chlorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-pyridin-3-yl)-2-chloro-benzonitrile typically involves multi-step organic reactions. One common method starts with the nitration of 2-chlorobenzonitrile to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The resulting intermediate is then subjected to a coupling reaction with 3-bromo-5-aminopyridine under palladium-catalyzed conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-pyridin-3-yl)-2-chloro-benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Reducing Agents: Such as hydrogen gas or metal hydrides for reduction reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(5-Amino-pyridin-3-yl)-2-chloro-benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: Used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism by which 4-(5-Amino-pyridin-3-yl)-2-chloro-benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Amino-pyridin-3-yl)-2-fluoro-benzonitrile
  • 4-(5-Amino-pyridin-3-yl)-2-bromo-benzonitrile
  • 4-(5-Amino-pyridin-3-yl)-2-iodo-benzonitrile

Uniqueness

4-(5-Amino-pyridin-3-yl)-2-chloro-benzonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the chlorine substituent plays a crucial role in the desired chemical or biological activity.

Properties

IUPAC Name

4-(5-aminopyridin-3-yl)-2-chlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-12-4-8(1-2-9(12)5-14)10-3-11(15)7-16-6-10/h1-4,6-7H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJQECLVGBOXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CN=C2)N)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(General Suzuki reaction procedure 1) A mixture of 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (1.32 g, 5 mmol), 5-Bromo-pyridin-3-ylamine (865 mg, 5 mmol), s-PHOS (103 mg, 0.25 mmol), potassium phosphate (2.12 g, 10 mmol) and Pd2(dba)3 (41.2 mg, 0.1 mmol) in toluene (20 mL) was heated to 95° C. overnight (18 h). After filtration and concentration, the residue was dissolved into CH2Cl2 and mixed with celite. After concentration, the residue was loaded to column (MeOH—CH2Cl2, v/v, 1%-3.5%) and resulted in a light brown solid (500 mg). 1HNMR (400 MHz, CDCl3): δ 4.82 (brs, 2H), 7.11 (t, J=2 Hz, 1H), 7.55 (dd, J=2 Hz, 8 Hz, 1H), 7.69 (d, J=2 Hz, 1H), 7.75 (d, J=8 Hz, 1H), 8.16 (d, J=2 Hz, 1H), 8.22 (d, J=2 Hz, 1H).
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
865 mg
Type
reactant
Reaction Step One
Quantity
103 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
41.2 mg
Type
catalyst
Reaction Step One

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